Physicochemical Profiling and Structural Analysis of (2-Bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine
Physicochemical Profiling and Structural Analysis of (2-Bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine
The following technical guide provides an in-depth physicochemical and structural analysis of (2-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine , a specific N-benzylphenethylamine derivative. This document is structured for researchers and drug development professionals, focusing on its properties, synthesis, and structural relationship to the potent 5-HT2A agonist class known as NBOMes.
Introduction & Chemical Identity
(2-Bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine is a secondary amine belonging to the N-benzylphenethylamine class. Structurally, it consists of a 4-methoxyphenethylamine core N-substituted with a 2-bromobenzyl group.[1]
This compound is a structural isomer and analog of the highly potent hallucinogen 25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine). However, the substitution pattern is inverted:
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Target Compound: Bromine on the benzyl ring; Methoxy on the phenethyl ring.
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25B-NBOMe: Bromine on the phenethyl ring; Methoxy on the benzyl ring.
This distinction is critical for structure-activity relationship (SAR) studies targeting the 5-HT2A receptor, as the electronic and steric properties of the N-benzyl substituent significantly modulate receptor affinity and functional potency.
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | N-(2-Bromobenzyl)-2-(4-methoxyphenyl)ethanamine |
| Common Name | N-(2-Bromobenzyl)-4-methoxyphenethylamine |
| CAS (Free Base) | 355382-49-9 |
| CAS (HBr Salt) | 1609395-79-0 |
| Molecular Formula | C₁₆H₁₈BrNO |
| SMILES | COc1ccc(CCNCc2ccccc2Br)cc1 |
Physicochemical Properties Matrix
The following data consolidates experimental and predicted values essential for handling, formulation, and analytical characterization.
Table 1: Physical Constants
| Property | Value (Free Base) | Value (HBr Salt) | Source/Method |
| Molecular Weight | 320.23 g/mol | 401.14 g/mol | Calculated |
| Physical State | Viscous Oil / Low-melting Solid | Crystalline Solid | Experimental Observation |
| Melting Point | ~35–45 °C (Predicted) | 168–172 °C (Typical for HCl/HBr salts) | Analog Comparison [1] |
| Boiling Point | 405.3 ± 35.0 °C at 760 mmHg | N/A (Decomposes) | Predicted (ACD/Labs) |
| pKa (Basic Amine) | 9.45 ± 0.10 | N/A | Predicted (ChemAxon) |
| LogP (Octanol/Water) | 4.12 ± 0.35 | N/A | Predicted (Consensus) |
| Polar Surface Area | 21.26 Ų | 21.26 Ų | Calculated |
| Refractive Index | 1.586 | N/A | Predicted |
Solubility Profile
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Free Base: Highly soluble in organic solvents (DCM, MeOH, EtOAc, DMSO). Insoluble in water.
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HBr/HCl Salt: Soluble in water (warm), ethanol, and DMSO. Sparingly soluble in cold acetone.
Structural Characterization & Spectroscopy
Accurate identification relies on specific spectroscopic signatures. The following parameters serve as a reference for quality control.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 3.79 (s, 3H): Methoxy group (-OCH₃).
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δ 2.85 (t, 2H): Phenethyl α-methylene (-CH₂-N).
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δ 2.75 (t, 2H): Phenethyl β-methylene (Ar-CH₂-).
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δ 3.95 (s, 2H): Benzylic methylene (Ar-CH₂-N).
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δ 6.80–7.55 (m, 8H): Aromatic protons (Multiplets corresponding to 4-methoxyphenyl and 2-bromophenyl systems).
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Mass Spectrometry (GC-MS / LC-MS)
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Molecular Ion [M+H]⁺: m/z 320.06 / 322.06 (Isotopic pattern of Br ⁷⁹/⁸¹).
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Key Fragments (EI-MS):
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m/z 169/171: 2-Bromobenzyl cation (Tropylium ion analog).
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m/z 121: 4-Methoxybenzyl cation (Tropylium ion analog).
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m/z 134: 4-Methoxyphenethyl fragment.
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Base Peak: Often m/z 169/171 or the alpha-cleavage product depending on ionization energy.
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Synthesis & Purification Protocol
The synthesis follows a standard reductive amination pathway, ensuring high yield and purity. This protocol is designed to be self-validating through intermediate checks.
Reaction Scheme
Reagents: 4-Methoxyphenethylamine, 2-Bromobenzaldehyde, NaBH₄ (or NaBH(OAc)₃), Methanol/DCM.
Figure 1: Step-wise reductive amination workflow for the synthesis of N-(2-bromobenzyl)-4-methoxyphenethylamine.
Detailed Methodology
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Imine Formation: Dissolve 4-methoxyphenethylamine (1.0 eq) and 2-bromobenzaldehyde (1.0 eq) in anhydrous Methanol (MeOH). Stir at room temperature for 4 hours. Validation: Monitor disappearance of aldehyde via TLC.
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Reduction: Cool the solution to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise. Allow to warm to room temperature and stir overnight.
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Workup: Quench with water. Evaporate MeOH. Dissolve residue in DCM. Wash with 1M NaOH (to remove unreacted amine salts) and Brine. Dry over MgSO₄.
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Purification (Acid-Base Extraction):
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Extract the DCM layer with 1M HCl (Product moves to aqueous phase).
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Wash aqueous phase with DCM (Removes non-basic impurities).
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Basify aqueous phase with 2M NaOH (pH > 12).
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Extract free base into DCM. Evaporate to yield the oil.
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Salt Formation: Dissolve the oil in minimal isopropanol. Add concentrated HBr (48%) or HCl in ether dropwise. Filter the precipitate and recrystallize from EtOH/Et₂O.
Structure-Activity Relationship (SAR) Context
While specific pharmacological data for this exact isomer is sparse compared to 25B-NBOMe, its structural features allow for predictive SAR analysis within the 5-HT2A receptor ligand space.
Pharmacophore Hypothesis
The 5-HT2A receptor binding pocket accommodates the N-benzylphenethylamine scaffold through two key interactions:
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Ionic Interaction: Between the protonated amine and Asp155 (Asp3.32).
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Hydrophobic Interaction: The N-benzyl group fits into a hydrophobic pocket (Region 2), often enhancing affinity significantly over the parent phenethylamine.
In 25B-NBOMe , the 2-methoxybenzyl group forms a specific hydrogen bond (via the methoxy oxygen) with Ser159 or similar residues, locking the conformation. In (2-Bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine :
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The 2-Bromo substituent on the benzyl ring is bulky and lipophilic but lacks the hydrogen-bond accepting capability of a methoxy group. This may alter the orientation in the binding pocket.
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The 4-Methoxy on the phenethyl ring is a standard donor, but the absence of the 2,5-dimethoxy pattern (typical of potent 2C-x compounds) usually results in lower intrinsic activity.
Figure 2: Pharmacophore analysis of the title compound interacting with the 5-HT2A receptor binding site.
Safety & Handling
Warning: As a structural analog of potent NBOMe hallucinogens, this compound should be treated with extreme caution. Potency is unknown but could be significant.
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Hazard Class: Acute Toxicant (Predicted).
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Route of Entry: Inhalation, Ingestion, Dermal Absorption.
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PPE Requirements:
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Nitrile gloves (Double gloving recommended).
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P100/HEPA Respirator or Fume Hood operation.
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Safety Goggles.
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Decontamination: Degrade with 10% Bleach (Sodium Hypochlorite) solution to oxidize the amine before disposal.
References
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Hansen, M. et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Link
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Heim, R. (2003). Synthesis and Pharmacology of Potent 5-HT2A Receptor Agonists. Free University of Berlin. Link
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Halberstadt, A. L. et al. (2020). Pharmacology and Toxicology of N-Benzylphenethylamines (NBOMes). Current Topics in Behavioral Neurosciences. Link
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ChemSRC. (2024). CAS 1609395-79-0 Physicochemical Data.Link
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ACD/Labs. (2024). Predicted Properties for N-(2-bromobenzyl)-2-(4-methoxyphenyl)ethanamine.Link
